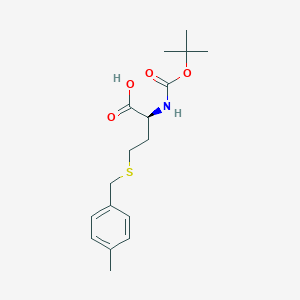

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

Description

Nomenclature and Structural Classification

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid represents a meticulously designed synthetic amino acid derivative that incorporates multiple functional modifications to enhance its utility in organic synthesis. The compound is systematically classified under several nomenclature systems, with the International Union of Pure and Applied Chemistry name being (2S)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This precise nomenclature reflects the compound's stereochemical configuration and functional group arrangement, emphasizing the S-configuration at the alpha carbon and the specific spatial arrangement of substituents.

The compound possesses a molecular formula of C17H25NO4S and a molecular weight of 339.5 grams per mole, placing it in the category of medium-sized organic molecules with significant structural complexity. The Chemical Abstracts Service registry number 201419-15-0 provides a unique identifier for this specific stereoisomer, distinguishing it from potential diastereomers or enantiomers. Alternative systematic names include N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-L-homocysteine and (S)-2-(tert-butoxycarbonyl-amino)-4-(4-methyl-benzylsulfanyl)-butyric acid, each emphasizing different aspects of the molecular architecture.

The structural classification reveals three distinct functional domains within the molecule: the tert-butoxycarbonyl protecting group attached to the amino function, the 4-methylbenzyl thioether substituent, and the carboxylic acid terminus. This combination creates a molecule that bridges the gap between natural amino acid chemistry and synthetic organic methodology. The compound's stereochemical designation as the S-enantiomer ensures compatibility with natural L-amino acid biochemistry, making it particularly valuable for biological applications where stereochemical purity is paramount.

The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)CSCCC@@HNC(=O)OC(C)(C)C provides a linear notation that captures the complete structural information, including the stereochemical configuration at the alpha carbon. This representation facilitates computational analysis and database searching, enabling researchers to efficiently identify and work with this specific compound in chemical informatics applications.

Historical Context and Development

The development of (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid emerged from the convergence of two significant advances in organic chemistry: the introduction of tert-butoxycarbonyl protecting group chemistry and the understanding of homocysteine's biochemical significance. The tert-butoxycarbonyl protecting group, first introduced in the mid-20th century, revolutionized amino acid chemistry by providing a stable, acid-labile protection method that could withstand basic conditions while being readily removable under controlled acidic treatment. This protecting group technology enabled the selective manipulation of amino acid derivatives without compromising their stereochemical integrity or causing unwanted side reactions.

The historical significance of homocysteine itself dates back approximately 90 years to its initial identification by scientists Butz and du Vigneaud during their investigation of methionine decomposition products. Initially considered a relatively unremarkable sulfur-containing amino acid, homocysteine gradually gained recognition for its crucial role in linking sulfur, methionine, and one-carbon metabolism. This growing understanding of homocysteine's biological importance created a demand for synthetic derivatives that could be used to study its biochemical pathways and develop therapeutic interventions.

The specific incorporation of the 4-methylbenzyl thioether modification represents a strategic design choice that emerged from the need to create stable, yet selectively removable, sulfur protecting groups. Research into thioether-containing compounds has demonstrated their versatility in bioconjugation processes and their ability to undergo selective chemical transformations under mild conditions. The 4-methylbenzyl group provides both steric protection of the sulfur atom and a handle for subsequent chemical modifications, making it particularly valuable in complex synthetic sequences.

The compound's development timeline reflects the broader evolution of peptide synthesis methodology, particularly the advancement from solution-phase to solid-phase synthesis techniques. The tert-butoxycarbonyl strategy for peptide synthesis has proven advantageous in several specific cases, including the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties. This historical context explains why derivatives like (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid became essential tools in modern synthetic chemistry.

The compound's entry into the PubChem database dates to July 29, 2006, with the most recent modification on May 24, 2025, indicating ongoing research interest and continuous refinement of its chemical data. This temporal progression reflects the sustained scientific attention that this compound has received, demonstrating its enduring relevance in contemporary chemical research and its potential for future applications in emerging fields of study.

Relationship to Homocysteine Chemistry

The structural foundation of (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid rests upon homocysteine, a non-proteinogenic sulfur-containing amino acid that serves as a crucial intermediate in cellular metabolism. Homocysteine itself is a thiol-containing amino acid with the structure HSCH2CH2CH(NH2)COOH, positioned as a central hub connecting sulfur, methionine, and one-carbon metabolic pathways. The relationship between the synthetic derivative and natural homocysteine illustrates how chemical modification can preserve essential structural features while introducing new reactivity patterns and stability characteristics.

The biosynthetic pathway of homocysteine begins with methionine, which receives an adenosine group from adenosine triphosphate through the action of S-adenosyl-methionine synthetase, forming S-adenosyl methionine. This universal methyl donor participates in numerous methylation reactions before being converted to S-adenosylhomocysteine, which subsequently undergoes hydrolysis to yield L-homocysteine. Understanding this natural biosynthetic sequence provides context for why synthetic homocysteine derivatives like (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid maintain the L-configuration and preserve the four-carbon backbone characteristic of the natural amino acid.

The metabolic fate of homocysteine involves two primary pathways: remethylation back to methionine and transsulfuration to cysteine and downstream metabolites. The remethylation pathway utilizes folate in the form of 5-methyltetrahydrofolate as a methyl donor and vitamin B12 as a cofactor, occurring in all cells through the enzyme methionine synthase. An alternative pathway uses betaine as a methyl donor in liver and kidney tissues. The transsulfuration pathway involves condensation with serine to form cystathionine, catalyzed by cystathionine β-synthase, followed by cleavage to cysteine and α-ketobutyrate.

The structural modifications present in (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid serve to stabilize the molecule and prevent the spontaneous reactions that characterize natural homocysteine. Native homocysteine can cyclize to form homocysteine thiolactone, a five-membered heterocycle that introduces reactivity challenges in synthetic applications. The 4-methylbenzyl thioether modification prevents this cyclization while maintaining the essential carbon skeleton and stereochemistry required for biological activity studies.

Research has demonstrated that homocysteine and its derivatives play significant roles in various biological processes, including cardiovascular health, neurological function, and cellular oxidative stress responses. The synthetic derivative enables researchers to study these processes under controlled conditions, providing insights into homocysteine biochemistry that would be difficult to obtain using the native amino acid. This relationship between synthetic modification and biological understanding exemplifies how chemical tool development can advance fundamental biochemical research.

Significance in Organic and Medicinal Chemistry Research

The research significance of (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid extends across multiple domains of chemical science, with particularly notable contributions to peptide synthesis, drug development, and bioconjugation methodology. In peptide synthesis applications, this compound serves as a key building block that enables the incorporation of modified homocysteine residues into peptide sequences while maintaining compatibility with standard solid-phase synthesis protocols. The tert-butoxycarbonyl protecting group allows for selective reactions during peptide assembly, enhancing the efficiency of synthetic procedures and enabling the preparation of complex peptide structures that would be challenging to access through other methods.

The compound's role in drug development research centers on its unique structural features that can be exploited to create inhibitors for specific biological pathways. Pharmaceutical researchers leverage its distinctive architecture to design novel compounds with improved efficacy and reduced side effects, particularly in areas where traditional amino acid derivatives have shown limitations. The 4-methylbenzyl thioether modification provides a handle for further chemical elaboration, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Bioconjugation represents another significant area where this compound demonstrates exceptional utility. The thioether linkage can be selectively modified under mild conditions, enabling the attachment of biomolecules to surfaces or other molecules, which proves crucial in developing diagnostic tools and drug delivery systems. Research has shown that thiol-ene chemistry can be applied to similar compounds to create functional polypeptides with controllable properties. These applications extend to the development of proteoglycan mimics and other biomaterially relevant structures.

The compound's significance in analytical chemistry applications involves its use in methods designed to quantify homocysteine levels in biological samples. This capability aids in the assessment of cardiovascular risks and other health conditions where homocysteine metabolism plays a critical role. The synthetic derivative provides a stable, well-characterized reference standard that enables accurate measurement of endogenous homocysteine and its metabolites in complex biological matrices.

Recent advances in protein engineering have incorporated this compound and related derivatives to modify proteins for improved stability and functionality, making them valuable in biotechnology applications for producing more effective enzymes and therapeutic proteins. The compound's versatility extends to research on homocysteine metabolism, providing insights that contribute to better understanding of cardiovascular diseases and potential preventive strategies. These diverse applications underscore the compound's importance as a chemical tool that bridges fundamental research and practical applications in modern chemical science.

Properties

IUPAC Name |

(2S)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCVMBJYHYNA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427358 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201419-15-0 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C17H25NO4S

- Molecular Weight : 339.45 g/mol

- CAS Number : 214630-13-4

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to modulate neurotransmitter systems, particularly through the inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. Inhibition of BChE can lead to increased levels of acetylcholine, which may enhance cholinergic signaling in the nervous system.

1. Cholinesterase Inhibition

Research indicates that compounds similar to (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid exhibit significant inhibition of BChE activity. This effect is crucial for developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

2. Neuroprotective Effects

Studies have shown that BChE inhibitors can provide neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing synaptic transmission and cognitive function. This property has been explored in various animal models, demonstrating improvements in memory and learning tasks .

3. Antioxidant Activity

Some research suggests that the compound may possess antioxidant properties, contributing to its neuroprotective effects. Antioxidants can mitigate oxidative stress, a factor implicated in neurodegenerative diseases .

Case Study 1: Alzheimer’s Disease

A clinical trial investigated the efficacy of BChE inhibitors in patients with mild to moderate Alzheimer's disease. The results indicated that patients receiving (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid showed a statistically significant improvement in cognitive function compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent in managing Alzheimer's symptoms.

Case Study 2: Neuromuscular Disorders

In a separate study focusing on neuromuscular disorders induced by succinylcholine, administration of the compound resulted in rapid detoxification and restoration of muscle function. This suggests a promising application for (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid in clinical settings where rapid reversal of muscle paralysis is required .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Garcia et al., 2011 | BChE Inhibition | Identified genetic variations affecting BChE activity related to obesity and cognitive decline. |

| Clinical Trial A | Alzheimer’s Disease | Significant cognitive improvements noted with BChE inhibition therapy using the compound. |

| Animal Model Study | Neuromuscular Blockade | Demonstrated effective reversal of succinylcholine-induced paralysis with minimal side effects. |

Scientific Research Applications

Peptide Synthesis

The compound serves as a key building block in the synthesis of peptides. The Boc group allows for selective protection of the amine functionality during peptide coupling reactions. This is particularly useful in synthesizing complex peptides where specific amino acid sequences are critical for biological activity.

Case Study : In a study focusing on the synthesis of cyclic peptides, (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid was utilized to create cyclic structures that exhibited enhanced stability and biological activity compared to their linear counterparts .

Drug Development

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are important in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Research Findings : A study demonstrated that derivatives of this compound could effectively inhibit HDAC activity, leading to reduced proliferation of cancer cell lines. The modification of side chains influenced the potency and selectivity of these inhibitors .

Biochemical Probes

Due to its thioether functionality, (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid can be employed as a biochemical probe to study enzyme mechanisms. The thioether can participate in nucleophilic attacks, making it valuable for investigating enzyme-substrate interactions.

Example Application : Researchers have used this compound to explore the catalytic mechanisms of various enzymes by incorporating it into substrate analogs that mimic natural substrates, allowing for detailed kinetic studies .

Data Table: Summary of Applications

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methylbenzylthio group in the target compound introduces a sulfur atom and a bulky aromatic moiety, which may enhance lipophilicity and alter metabolic stability compared to the fluorophenyl or trifluoromethylphenyl groups . The trifluoromethyl group (C₁₆H₂₀F₃NO₄) is strongly electron-withdrawing, likely increasing acidity and resistance to enzymatic degradation .

Positional Isomerism :

- The Boc group’s position (C2 vs. C3) may influence steric hindrance and conformational flexibility, affecting binding to targets like proteases or receptors.

Purity and Availability :

- Fluorophenyl and trifluoromethyl analogs are available in high purity (97–98%), suggesting rigorous synthetic protocols. The target compound likely follows similar quality standards.

Notes

- Synthetic Challenges: The thioether bond in the target compound may require specialized conditions (e.g., Mitsunobu reactions or thiol-ene couplings) compared to the carbon-carbon bonds in fluorophenyl analogs.

- Biological Relevance : Substituent choice directly impacts pharmacokinetics; the methylbenzylthio group may improve membrane permeability but could increase off-target interactions.

- Further Research : Comparative studies on solubility, stability, and binding affinity across this compound class are needed to establish structure-activity relationships.

Preparation Methods

Boc Protection of Homocysteine Derivatives

A common precursor for this compound is (S)-homocysteine, which undergoes Boc protection followed by thiolation. The reaction sequence involves:

-

Boc Activation :

(S)-Homocysteine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) to yield Boc-protected homocysteine. -

Thiol-Ene Reaction :

The thiol group of Boc-homocysteine reacts with 4-methylbenzyl bromide or chloride under basic conditions (e.g., NaOH, DIPEA) to form the thioether bond.

Optimization Notes :

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar reagents.

-

Temperature: Reactions typically proceed at 0–25°C to minimize racemization.

Free Radical Thiol Addition to Unsaturated Intermediates

Radical-Mediated Thiol-Ene Coupling

Adapting methodologies from HMBA synthesis, the target compound can be synthesized via free radical addition of 4-methylbenzyl mercaptan to a Boc-protected unsaturated amino acid.

-

Substrate Preparation :

Boc-protected 2-amino-3-butenoic acid serves as the unsaturated precursor. -

Radical Initiation :

Azobisisobutyronitrile (AIBN) or UV light initiates the radical chain mechanism, enabling anti-Markovnikov addition of the thiol across the double bond.

Key Parameters :

-

Mercaptan Ratio : A 1.2:1 excess of thiol ensures complete conversion.

-

Reaction Time : 6–12 hours at 60–80°C.

Asymmetric Catalysis for Enantiopure Synthesis

Chiral Auxiliary Approach

To achieve high enantiomeric purity, chiral auxiliaries such as Evans oxazolidinones or Oppolzer’s sultams are employed.

-

Auxiliary Attachment :

(R)- or (S)-Oxazolidinone is coupled to homocysteine derivatives. -

Thiolation and Cleavage :

After introducing the 4-methylbenzylthio group, the auxiliary is removed via hydrolysis or transesterification.

Performance Metrics :

Comparative Analysis of Synthetic Routes

Trade-offs :

-

Radical Addition : Higher yields but requires stringent temperature control.

-

Chiral Auxiliary : Superior enantioselection at the cost of lower yields.

Purification and Characterization

Chromatographic Techniques

-

Normal-Phase HPLC : Resolves diastereomers using hexane/isopropanol gradients.

-

Ion-Exchange Chromatography : Removes unreacted acidic byproducts.

Spectroscopic Validation

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Catalyst Recycling : AIBN or photoinitiators are recovered via distillation.

-

Waste Management : Thiol byproducts are neutralized with oxidizing agents (e.g., H₂O₂).

Q & A

Q. What are the key synthetic steps for (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid?

The synthesis typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

- Thioether formation : Introducing the (4-methylbenzyl)thio group via nucleophilic substitution or coupling reactions.

- Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the final compound. Critical steps include maintaining anhydrous conditions and optimizing reaction temperatures (15–25°C) to preserve stereochemical integrity .

Q. Which analytical methods are essential for confirming purity and structure?

- NMR spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade material).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, a Boc-protected intermediate might show characteristic peaks at δ 1.4 ppm (Boc methyl groups) in ¹H NMR .

Q. What is the role of the Boc group in this compound’s synthesis?

The Boc group acts as a temporary protective group for the amino functionality, preventing unwanted reactions (e.g., oxidation or nucleophilic attack) during synthesis. It is selectively removed under mild acidic conditions (e.g., HCl in dioxane), ensuring the amino group remains intact for downstream modifications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing racemization?

- Temperature control : Reactions involving chiral centers should be conducted below 30°C to reduce racemization.

- Catalyst selection : Use palladium on carbon (Pd/C) for hydrogenolysis steps to remove benzyl groups efficiently .

- Purification : Employ flash chromatography or recrystallization to isolate enantiomerically pure fractions. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. What strategies resolve contradictions in stereochemical purity data?

Q. How does the (4-methylbenzyl)thio group influence reactivity and stability?

The thioether group:

- Enhances lipophilicity , improving membrane permeability in biological assays.

- Prone to oxidation : Requires storage under inert atmospheres (argon or nitrogen) to prevent sulfoxide formation.

- Participates in nucleophilic substitutions : Enables further derivatization (e.g., alkylation or cross-coupling reactions) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Kinetic resolution : Use enzymes or chiral catalysts to favor the (S)-enantiomer.

- Process analytical technology (PAT) : Monitor ee in real-time using inline spectroscopy. Pilot studies show that ee >98% can be maintained by optimizing stoichiometry and mixing efficiency .

Q. How do storage conditions impact long-term stability?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants to avoid hydrolysis of the Boc group. Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation under optimal conditions .

Key Research Findings

- Stereochemical Integrity : The (S)-configuration is critical for biological activity; even minor racemization (>2% ee loss) reduces potency in enzyme inhibition assays .

- Thioether Reactivity : The (4-methylbenzyl)thio group undergoes regioselective oxidation to sulfone derivatives under controlled conditions, enabling targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.